N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
Description
This compound features a pyrimidinone core substituted with a thioether-linked 3-nitrophenylacetamide group and a 2-fluorobenzamide moiety. The thioether linkage may influence metabolic stability compared to ether or sulfonamide analogs.
Properties
Molecular Formula |
C19H15FN6O5S |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H15FN6O5S/c20-13-7-2-1-6-12(13)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-10-4-3-5-11(8-10)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |
InChI Key |
WWASSJOGJAPBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The compound can be reduced to amine derivatives using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a structural and hypothetical property-based comparison with analogs identified in the evidence:
Table 1: Structural and Functional Comparison
*Calculated based on formula.
Key Observations:
Core Structure Diversity: The target compound’s dihydropyrimidinone core (partially saturated) contrasts with the pyrazolo[3,4-d]pyrimidine (aromatic) and pyrimidine (fully unsaturated) cores of analogs. Saturation may influence conformational flexibility and binding kinetics .
Functional Group Impact :
- The 3-nitrophenylacetamide in the target compound is unique among the compared analogs. Nitro groups are rare in drug-like molecules due to toxicity risks but may enhance binding affinity in specific targets (e.g., nitroreductase-sensitive prodrugs).
- Fluorobenzamide vs. sulfonamide : Fluorine improves metabolic stability, while sulfonamides enhance solubility and hydrogen-bonding capacity .
Synthetic Pathways :
Biological Activity
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring , a benzamide moiety , and a nitrophenyl group . Its molecular formula is with a molecular weight of approximately 440.4 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets, which may influence its pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that the compound may also possess antifungal properties .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Candida albicans | Moderate Inhibition |
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific enzymes or receptors within microbial cells. It may inhibit key enzymatic pathways essential for microbial growth and survival. The nitrophenyl group is believed to enhance the compound's reactivity towards biological targets, potentially increasing its efficacy .
Case Studies
Several studies have explored the biological activity of related compounds that share structural characteristics with this compound:
- Study on Pyrimidine Derivatives : A study demonstrated that derivatives containing the pyrimidine nucleus exhibited a wide range of biological activities, including antibacterial and antifungal properties. The introduction of electron-withdrawing groups like nitro substituents significantly enhanced antimicrobial activity .
- Antitubercular Activity : Another research project focused on pyrimidine derivatives showed promising results against Mycobacterium tuberculosis, suggesting that structural modifications could lead to improved antitubercular agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
